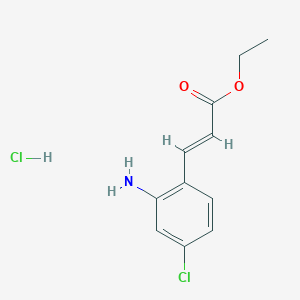
(E)-Ethyl3-(2-amino-4-chlorophenyl)acrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorophenyl group. It is commonly used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 2-amino-4-chlorobenzaldehyde under basic conditions to form the corresponding (E)-ethyl 3-(2-amino-4-chlorophenyl)acrylate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical drugs with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- (E)-Ethyl 3-(2-amino-4-bromophenyl)acrylate hydrochloride
- (E)-Ethyl 3-(2-amino-4-fluorophenyl)acrylate hydrochloride
- (E)-Ethyl 3-(2-amino-4-methylphenyl)acrylate hydrochloride
Comparison:
- Uniqueness: The presence of the chlorine atom in (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its bromine, fluorine, or methyl analogs.
- Reactivity: The chlorine atom can be easily substituted with various nucleophiles, providing a versatile platform for the synthesis of diverse derivatives.
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13;/h3-7H,2,13H2,1H3;1H/b6-4+; |
InChI Key |
ONVZQYICSNCDMZ-CVDVRWGVSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)N.Cl |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















